molecular formula C28H22N6 B12061545 1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene

1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene

Cat. No.: B12061545
M. Wt: 442.5 g/mol
InChI Key: IXQXFSMBYFNNPN-BYYHNAKLSA-N
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Description

1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene is a compound with the molecular formula C28H22N6 and a molecular weight of 442.51 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, and materials science.

Chemical Reactions Analysis

1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts like copper(I) salts. The major products formed from these reactions include nitro compounds, amines, and triazoles .

Mechanism of Action

The mechanism of action of 1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene primarily involves the reactivity of the azide groups. These groups can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various applications. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or polymer cross-linking.

Comparison with Similar Compounds

1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene can be compared with other similar compounds, such as:

    1,2-Bis(4-bromomethylphenyl)-1,2-diphenylethene: This compound is a precursor in the synthesis of the azide derivative.

    1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene: This compound has methoxy groups instead of azide groups, leading to different reactivity and applications.

    1,2-Bis(4-(bromomethyl)phenyl)-1,2-diphenylethene: This compound is similar in structure but contains bromine atoms instead of azide groups, making it useful for different types of reactions.

The uniqueness of this compound lies in its azide groups, which provide versatility in chemical reactions and applications, particularly in “click” chemistry and bioconjugation.

Properties

Molecular Formula

C28H22N6

Molecular Weight

442.5 g/mol

IUPAC Name

1-(azidomethyl)-4-[(E)-2-[4-(azidomethyl)phenyl]-1,2-diphenylethenyl]benzene

InChI

InChI=1S/C28H22N6/c29-33-31-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(14-18-26)20-32-34-30/h1-18H,19-20H2/b28-27+

InChI Key

IXQXFSMBYFNNPN-BYYHNAKLSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)CN=[N+]=[N-])/C4=CC=C(C=C4)CN=[N+]=[N-]

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN=[N+]=[N-])C4=CC=C(C=C4)CN=[N+]=[N-]

Origin of Product

United States

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